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In the landscape of antiplatelet therapies for the secondary prevention of vascular events,
aspirin has long been the cornerstone. However, the quest for agents with comparable efficacy
and a more favorable safety profile has led to the investigation of alternatives like Triflusal.
This guide provides a comprehensive meta-analysis of clinical trials comparing Triflusal and
aspirin, offering researchers, scientists, and drug development professionals a detailed
overview of the current evidence.

Efficacy in Preventing Vascular Events

Meta-analyses of randomized controlled trials have consistently demonstrated that Triflusal
has a comparable efficacy to aspirin in the secondary prevention of serious vascular events. A
major Cochrane review, encompassing five studies with a total of 5,219 patients who had
experienced a stroke, transient ischemic attack (TIA), or acute myocardial infarction (AMI),
found no significant difference between Triflusal and aspirin for the primary composite
outcome of non-fatal myocardial infarction, non-fatal stroke, or vascular death. The odds ratio
(OR) for a serious vascular event with Triflusal compared to aspirin was 1.04 (95% Confidence
Interval [CI] 0.87 to 1.23), indicating similar efficacy.[1][2]

Similarly, individual landmark trials support this finding. The Triflusal versus Aspirin in Cerebral
Infarction Prevention (TACIP) study, a randomized, double-blind, multicenter trial, reported that
the primary composite endpoint of vascular death, non-fatal ischemic stroke, or non-fatal
myocardial infarction occurred in 13.1% of patients treated with Triflusal and 12.4% of those
treated with aspirin, with a hazard ratio (HR) of 1.09 (95% CI: 0.85 to 1.38).[2] The Triflusal
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versus Aspirin for the Prevention of Infarction: A Randomized Stroke Study (TAPIRSS), a pilot
study, also found no significant differences in the prevention of vascular complications after TIA
or ischemic stroke between the two treatments.[2][3]

In the context of acute myocardial infarction, the Triflusal in Myocardial Infarction (TIM) study
showed that the primary combined endpoint of death, non-fatal myocardial reinfarction, or non-
fatal cerebrovascular event occurred in 9.1% of the Triflusal group and 10.15% of the aspirin
group (OR 0.89, p=NS).[4]

Safety Profile: A Clear Distinction in Bleeding Risk

While the efficacy of Triflusal and aspirin in preventing vascular events is comparable, a
significant difference emerges in their safety profiles, particularly concerning hemorrhagic
complications. Multiple studies and meta-analyses have consistently reported a lower risk of
bleeding with Triflusal.

The Cochrane review found that Triflusal was associated with a significantly lower risk of both
minor hemorrhages (OR 1.60, 95% CI 1.31 to 1.95, favoring Triflusal) and major hemorrhages
(OR 2.34, 95% CI 1.58 to 3.46, favoring Triflusal).[1] The TACIP study also reported a
significantly lower overall incidence of hemorrhage in the Triflusal group (16.7%) compared to
the aspirin group (25.2%) (OR 0.76, 95% CI1 0.67 to 0.86; P<0.001), with a notable difference in
major hemorrhages as well (HR 0.48, 95% CI 0.28 to 0.82).[3]

Furthermore, the TIM study observed a trend towards fewer bleeding episodes with Triflusal
and a significantly lower incidence of central nervous system bleeding (0.3% vs 1.0%, p=0.03).
[4][5] The TAPIRSS trial also suggested a lower risk of hemorrhagic complications with
Triflusal.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from pivotal clinical trials and meta-
analyses comparing Triflusal and aspirin.

Table 1: Efficacy in Secondary Prevention of Vascular Events
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Table 2: Safety Profile - Hemorrhagic Events
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The clinical trials included in this meta-analysis followed rigorous methodologies to ensure the
validity of their findings. Below are the key aspects of their experimental protocols.

TACIP (Triflusal versus Aspirin in Cerebral Infarction Prevention) Study[2]
¢ Study Design: Randomized, double-blind, multicenter clinical trial.

o Patient Population: 2,113 patients with a non-disabling ischemic stroke or TIA within the
previous 6 months.

« Intervention: Triflusal 600 mg/day versus aspirin 325 mg/day.
e Follow-up: Mean of 30.1 months.

e Primary Endpoint: Composite of vascular death, non-fatal ischemic stroke, or non-fatal
myocardial infarction.

TAPIRSS (Triflusal versus Aspirin for the Prevention of Infarction: A Randomized Stroke Study)
[31[7]

o Study Design: Double-blind, multicenter, randomized, pilot trial.

o Patient Population: 431 patients who had experienced an ischemic stroke or TIA within the
previous 6 months.

« Intervention: Triflusal 600 mg daily versus aspirin 325 mg daily.
e Follow-up: Mean of 586 days.

o Primary Endpoint: Composite of vascular death, cerebral ischemic infarction, non-fatal
myocardial infarction, or major hemorrhage.

TIM (Triflusal in Myocardial Infarction) Study[4][8]
o Study Design: Double-blind, multicenter, randomized, active-control study.

» Patient Population: 2,124 patients with an acute myocardial infarction within the previous 24
hours.
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« Intervention: Triflusal 600 mg once daily versus aspirin 300 mg once dalily.
o Follow-up: 35 days.

o Primary Endpoint: Composite of death, non-fatal myocardial reinfarction, or non-fatal
cerebrovascular event.

Mechanism of Action

Both Triflusal and aspirin are antiplatelet agents, but they exhibit different mechanisms of
action which may account for their varying safety profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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